molecular formula C19H22ClNO B195836 Cidoxepin hydrochloride CAS No. 25127-31-5

Cidoxepin hydrochloride

Cat. No.: B195836
CAS No.: 25127-31-5
M. Wt: 315.8 g/mol
InChI Key: MHNSPTUQQIYJOT-CULRIWENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cidoxepin hydrochloride is a psychotropic agent used for the treatment of depression, anxiety, manic-depressive disorder, and insomnia . It is a tertiary amine that can be presented as (E) and (Z) stereoisomers with the (Z) stereoisomer corresponding to cidoxepin .


Synthesis Analysis

The synthesis method of this compound involves carrying out a nucleophilic addition reaction on 6,11-dihydrodibenzo [b,e]oxepin-11-one (compound A) and 3-chloropropyl-tert-butyl ether .


Molecular Structure Analysis

The crystal structure of (E)-doxepin hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . The compound is essentially isostructural to amitriptyline hydrochloride .


Chemical Reactions Analysis

This compound is considered to have similar activity to that of doxepin, acting as a serotonin–norepinephrine reuptake inhibitor, H1 receptor antagonist, and anticholinergic . It is thought to have more antidepressant activity than trans-doxepin .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C19H22ClNO and a molecular weight of 315.84 . It has a water solubility of 0.0319 mg/mL, a logP of 4.08, and a pKa (Strongest Basic) of 9.76 .

Scientific Research Applications

Comparatively, low-dose doxepin hydrochloride has been investigated for treating primary insomnia in adult and geriatric patients. At low doses, it uniquely potentiates and selects for antagonizing the H1 (histamine) receptor. This selective activity might be advantageous over other medications approved for treating insomnia (Singh & Becker, 2007).

Additionally, research into the delivery systems for doxepin hydrochloride, such as using ZIF-8 nanoparticles for doxepin delivery, has been conducted. This research examined drug uptake and release in ZIF-8 frameworks, highlighting the potential of these nano-frameworks in enhancing drug bioavailability and reducing systemic toxicity (Dou, Keywanlu, Tayebee, & Mahdavi, 2021).

Mechanism of Action

Target of Action

Cidoxepin hydrochloride, also known as Cidoxepin HCl, primarily targets the Histamine H1 receptor and the Serotonin transporter (SERT) . The Histamine H1 receptor is involved in inflammatory responses, regulating physiological function in the gut, and acting as a neurotransmitter in the central nervous system . The Serotonin transporter (SERT) plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation .

Mode of Action

Cidoxepin HCl acts as an antagonist of the Histamine H1 receptor and an inhibitor of the Serotonin transporter . By blocking the H1 receptor, Cidoxepin HCl can reduce inflammation and allergic reactions .

Biochemical Pathways

It is known to be involved in theneuroactive ligand-receptor interaction , synaptic vesicle cycle , serotonergic synapse , and inflammatory mediator regulation of TRP channels pathways . These pathways are crucial for neurotransmission, synaptic plasticity, mood regulation, and inflammatory responses .

Pharmacokinetics

Its stereoisomer, doxepin, has a bioavailability of 13–45% (mean 29%), is 76% protein-bound, and is metabolized in the liver by cyp2d6 and cyp2c19 . The elimination half-life of Doxepin is 8–24 hours (mean 17 hours), and it is excreted via the kidneys (~50%) and feces (minor) . These properties may impact the bioavailability and therapeutic window of Cidoxepin HCl.

Result of Action

The molecular and cellular effects of Cidoxepin HCl’s action are primarily related to its ability to increase serotonin levels and block histamine receptors. This can result in reduced inflammation, alleviation of allergic reactions, and potential mood enhancement . It’s worth noting that Cidoxepin HCl has been under development as an antihistamine for the treatment of chronic urticaria (hives) .

Action Environment

The action, efficacy, and stability of Cidoxepin HCl can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy through drug-drug interactions . Additionally, individual genetic variations, such as polymorphisms in the CYP2D6 and CYP2C19 genes, can influence the metabolism of Cidoxepin HCl, potentially affecting its efficacy and side effect profile

Safety and Hazards

Cidoxepin hydrochloride is toxic if swallowed and is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, not to get in eyes, on skin, or on clothing, and to use only under a chemical fume hood .

Future Directions

Cidoxepin hydrochloride is currently under development as an antihistamine by Elorac, Inc. for the treatment of chronic urticaria (hives) .

Biochemical Analysis

Biochemical Properties

Cidoxepin hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a serotonin-norepinephrine reuptake inhibitor, which means it inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft. This interaction primarily involves the serotonin transporter (SERT) and the norepinephrine transporter (NET). Additionally, this compound acts as an H1 receptor antagonist, blocking the action of histamine at the H1 receptor sites, and as an anticholinergic, inhibiting the action of acetylcholine at muscarinic receptors .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the reuptake of serotonin and norepinephrine, this compound enhances neurotransmission, which can lead to changes in mood and behavior. It also affects histamine and acetylcholine signaling, which can impact inflammatory responses and cognitive functions. The anticholinergic activity of this compound can lead to side effects such as dry mouth, constipation, and blurred vision .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a serotonin-norepinephrine reuptake inhibitor, this compound binds to the serotonin transporter (SERT) and norepinephrine transporter (NET), preventing the reuptake of these neurotransmitters into presynaptic neurons. This increases the availability of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, this compound acts as an H1 receptor antagonist, binding to histamine H1 receptors and blocking the action of histamine. Its anticholinergic activity involves binding to muscarinic receptors and inhibiting the action of acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the central anticholinergic activity of this compound is three-fold greater than that of its trans isomer, indicating a significant impact on cellular processes over time. Long-term exposure to this compound can lead to changes in neurotransmitter levels, receptor sensitivity, and gene expression, which can affect cellular function and behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it has been shown to effectively inhibit the reuptake of serotonin and norepinephrine, leading to antidepressant and anxiolytic effects. At higher doses, this compound can cause toxic or adverse effects, such as increased risk of seizures, cardiac arrhythmias, and anticholinergic side effects. Threshold effects have been observed, where the therapeutic benefits are maximized at certain dosages, while higher dosages lead to increased toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, including CYP2D6 and CYP2C19, into its active metabolites, such as desmethyldoxepin. These metabolites can further interact with neurotransmitter transporters and receptors, contributing to the overall pharmacological effects of the compound. The metabolic pathways of this compound also involve glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to other tissues, including the liver, kidneys, and lungs. Transporters such as the serotonin transporter (SERT) and norepinephrine transporter (NET) play a crucial role in the cellular uptake and distribution of this compound. Additionally, binding proteins in the plasma can influence its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It is primarily localized in the synaptic cleft, where it inhibits the reuptake of serotonin and norepinephrine. Additionally, this compound can be found in other cellular compartments, such as the cytoplasm and nucleus, where it may interact with various receptors and enzymes. Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific compartments or organelles .

Properties

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNSPTUQQIYJOT-CULRIWENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25127-31-5, 1229-29-4
Record name Cidoxepin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxepin Hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxepin Hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxepin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIDOXEPIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI27WMG8QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cidoxepin hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cidoxepin hydrochloride
Reactant of Route 3
Cidoxepin hydrochloride
Reactant of Route 4
Reactant of Route 4
Cidoxepin hydrochloride
Reactant of Route 5
Reactant of Route 5
Cidoxepin hydrochloride
Reactant of Route 6
Cidoxepin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.